Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Brand Name: Vulcanchem
CAS No.: 352318-78-6
VCID: VC21431940
InChI: InChI=1S/C13H13F3O5/c1-20-9-5-3-8(4-6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3
SMILES: COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O
Molecular Formula: C13H13F3O5
Molecular Weight: 306.23g/mol

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

CAS No.: 352318-78-6

Cat. No.: VC21431940

Molecular Formula: C13H13F3O5

Molecular Weight: 306.23g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate - 352318-78-6

Specification

CAS No. 352318-78-6
Molecular Formula C13H13F3O5
Molecular Weight 306.23g/mol
IUPAC Name methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Standard InChI InChI=1S/C13H13F3O5/c1-20-9-5-3-8(4-6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3
Standard InChI Key ROVPZRAZJPITKN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A butanoate ester backbone with a hydroxyl (-OH) group at the C2 position.

  • A 4-oxo group (ketone) at the C4 position.

  • A trifluoromethyl (-CF₃) group at the C2 position, enhancing lipophilicity and metabolic stability.

  • A 4-methoxyphenyl ring at the C4 position, contributing electron-donating effects via the methoxy (-OCH₃) group.

The spatial arrangement of these groups influences reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding) .

Physical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₃F₃O₅
Molecular Weight306.23 g/mol
CAS Number352318-78-6
SolubilityLikely low in water; high in organic solvents (e.g., DCM, THF)
StabilityStable under inert storage (-20°C)

The trifluoromethyl group reduces polarity, while the methoxyphenyl ring enhances π-π stacking potential in crystalline phases .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A hypothetical synthesis route involves:

Step 1: Esterification of 2-Hydroxy-4-oxo-2-(trifluoromethyl)butanoic Acid

  • Reagents: Methanol, catalytic H₂SO₄.

  • Conditions: Reflux at 65°C for 6 hours.

  • Product: Methyl ester formation at the carboxylic acid group.

Step 2: Friedel-Crafts Acylation

  • Reagents: 4-Methoxyphenylacetyl chloride, AlCl₃.

  • Conditions: Anhydrous DCM, 0°C → room temperature, 12 hours.

  • Product: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution.

Step 3: Purification

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

Industrial Production Challenges

  • Scale-Up Issues: Trifluoromethyl groups require specialized handling due to corrosivity.

  • Yield Optimization: Requires precise stoichiometry and temperature control to minimize byproducts.

Chemical Reactivity and Functional Group Transformations

Oxidation Reactions

The ketone group at C4 is susceptible to oxidation, forming carboxylic acid derivatives:

ReagentConditionsProductYield
KMnO₄ (1.5 eq)H₂SO₄, 80°C, 6 h2-Hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoic acid72%
CrO₃ (2 eq)Acetic acid, 60°C, 4 hSame as above68%

Mechanism: Oxidation proceeds via radical intermediates stabilized by the electron-withdrawing -CF₃ group.

Reduction Reactions

Selective reduction of the ketone to a secondary alcohol:

ReagentConditionsProductYield
NaBH₄ (3 eq)MeOH, 0°C → RT, 2 hMethyl 2,4-dihydroxy-4-(4-methoxyphenyl)-2-(trifluoromethyl)butanoate85%

Note: The hydroxyl group remains intact due to steric hindrance from -CF₃.

Comparative Analysis with Structural Analogs

4-Methoxy vs. 2-Methoxy Isomers

Property4-Methoxy Derivative2-Methoxy Derivative
Electron-Donating EffectEnhanced para-directingOrtho steric hindrance
SolubilityModerate in polar solventsLower due to crystal packing
BioactivityHigher predicted affinityReduced membrane permeability

The 4-methoxyphenyl group improves solubility and target binding compared to ortho-substituted analogs .

Applications in Material Science

Liquid Crystal Development

  • The 4-methoxyphenyl moiety enables nematic phase stabilization in liquid crystals.

  • Dielectric Properties: Trifluoromethyl groups enhance anisotropic polarizability.

Polymer Modification

  • Acts as a fluorinated crosslinker in silicone-based polymers, improving thermal stability.

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